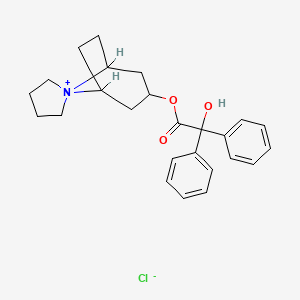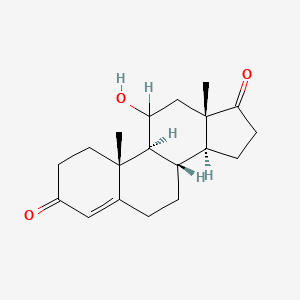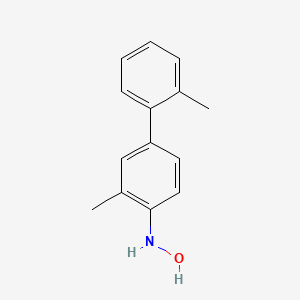![molecular formula C25H26IN5O2 B1196163 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 83538-85-6](/img/structure/B1196163.png)
1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol, also known as poly(allyl isocyanate-co-butyl acrylate), is a copolymer composed of allyl isocyanate and butyl acrylate monomers. This compound is known for its unique properties, including high thermal stability, excellent mechanical strength, and good chemical resistance. These characteristics make it a valuable material in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(allyl isocyanate-co-butyl acrylate) typically involves free radical polymerization. The process begins with the preparation of a reaction mixture containing allyl isocyanate, butyl acrylate, and a suitable initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C to initiate the polymerization process. The reaction is allowed to proceed for several hours until the desired molecular weight is achieved .
Industrial Production Methods
In an industrial setting, the production of poly(allyl isocyanate-co-butyl acrylate) is scaled up using continuous polymerization techniques. This involves the use of large reactors equipped with efficient mixing and temperature control systems. The monomers and initiator are continuously fed into the reactor, and the polymer product is continuously removed. This method ensures a consistent product quality and allows for large-scale production .
化学反应分析
Types of Reactions
Poly(allyl isocyanate-co-butyl acrylate) undergoes various chemical reactions, including:
Oxidation: The allyl groups in the polymer can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The isocyanate groups can be reduced to form amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions are carried out using reagents like alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL).
Major Products Formed
Oxidation: Epoxides, hydroxyl groups, and other oxygenated derivatives.
Reduction: Primary and secondary amines.
Substitution: Urethanes and ureas.
科学研究应用
Poly(allyl isocyanate-co-butyl acrylate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties
作用机制
The mechanism of action of poly(allyl isocyanate-co-butyl acrylate) is primarily based on its chemical structure and functional groups. The isocyanate groups can react with various nucleophiles, leading to the formation of urethane and urea linkages. These reactions are crucial for the polymer’s cross-linking and curing processes, which enhance its mechanical strength and thermal stability. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the isocyanate groups and the subsequent formation of stable covalent bonds .
相似化合物的比较
Poly(allyl isocyanate-co-butyl acrylate) can be compared with other similar compounds such as:
Poly(allyl isocyanate-co-methyl methacrylate): This copolymer has similar properties but with different mechanical and thermal characteristics due to the presence of methyl methacrylate.
Poly(allyl isocyanate-co-ethyl acrylate): This compound exhibits different solubility and flexibility properties compared to poly(allyl isocyanate-co-butyl acrylate).
Poly(allyl isocyanate-co-styrene): This copolymer has enhanced rigidity and chemical resistance due to the presence of styrene .
属性
CAS 编号 |
83538-85-6 |
|---|---|
分子式 |
C25H26IN5O2 |
分子量 |
555.4 g/mol |
IUPAC 名称 |
1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H26IN5O2/c1-25(2,13-16-10-11-21(30-31-27)19(26)12-16)28-14-17(32)15-33-23-9-5-8-22-24(23)18-6-3-4-7-20(18)29-22/h3-12,17,28-29,32H,13-15H2,1-2H3 |
InChI 键 |
OPCQOKRIQZJZNB-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
规范 SMILES |
CC(C)(CC1=CC(=C(C=C1)N=[N+]=[N-])I)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
同义词 |
4-azido-3-iodobenzylcarazolol pAIBC para-azido-m-iodobenzylcarazolol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)
![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)
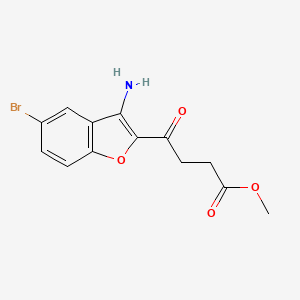
![METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B1196084.png)
![2-{[(1R,2S,4AR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl]methyl}benzene-1,4-diol](/img/structure/B1196087.png)
![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
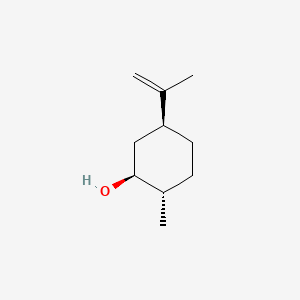
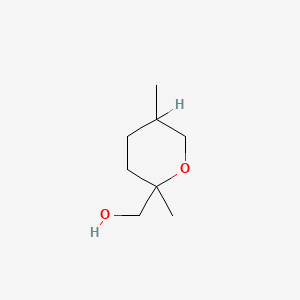
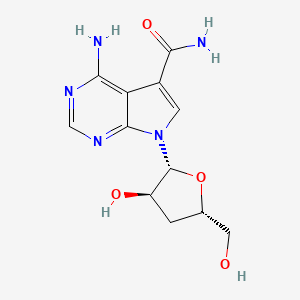
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
